molecular formula C9H16 B010741 Cyclohexene, 1-ethyl-2-methyl- CAS No. 19780-54-2

Cyclohexene, 1-ethyl-2-methyl-

Cat. No. B010741
CAS RN: 19780-54-2
M. Wt: 124.22 g/mol
InChI Key: CPCWTCKHZOBWJT-UHFFFAOYSA-N
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Description

Cyclohexene, 1-ethyl-2-methyl-, is a cyclic hydrocarbon with the chemical formula C9H16. It is a colorless liquid with a pungent odor and is commonly used in organic synthesis reactions.

Mechanism Of Action

The mechanism of action of cyclohexene, 1-ethyl-2-methyl-, is not well understood. However, it is believed to act as a reactive intermediate in various chemical reactions. It can also act as a solvent, allowing other compounds to dissolve and react.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of cyclohexene, 1-ethyl-2-methyl-. However, it is known to be a irritant to the eyes, skin, and respiratory system. Prolonged exposure to high concentrations of cyclohexene, 1-ethyl-2-methyl-, may cause damage to the liver, kidneys, and central nervous system.

Advantages And Limitations For Lab Experiments

Cyclohexene, 1-ethyl-2-methyl-, has several advantages for lab experiments. It is a readily available and inexpensive compound that can be easily synthesized. It is also a versatile compound that can be used in various organic synthesis reactions. However, it is a flammable and hazardous compound that requires careful handling and storage.

Future Directions

There are several future directions for the study of cyclohexene, 1-ethyl-2-methyl-. One potential area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the potential use of cyclohexene, 1-ethyl-2-methyl-, as a fuel additive. Additionally, more research is needed to understand the mechanism of action and potential health effects of this compound.

Synthesis Methods

Cyclohexene, 1-ethyl-2-methyl-, can be synthesized through various methods, including the dehydration of 1-ethyl-2-methylcyclohexanol, the hydrogenation of 1-ethyl-2-methylcyclohexene, and the isomerization of 1-ethyl-1-methylcyclohexene. Among these methods, the dehydration of 1-ethyl-2-methylcyclohexanol is the most commonly used method. This method involves the use of a strong acid catalyst, such as sulfuric acid or phosphoric acid, to remove the water molecule from 1-ethyl-2-methylcyclohexanol, resulting in the formation of cyclohexene, 1-ethyl-2-methyl-.

Scientific Research Applications

Cyclohexene, 1-ethyl-2-methyl-, has various scientific research applications. It is commonly used in organic synthesis reactions to produce other compounds, such as 1-ethyl-2-methylcyclohexene and 1-ethyl-2-methylcyclohexanol. It is also used as a solvent in the pharmaceutical and chemical industries. Additionally, cyclohexene, 1-ethyl-2-methyl-, has been studied for its potential use as a fuel additive due to its high octane rating.

properties

IUPAC Name

1-ethyl-2-methylcyclohexene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16/c1-3-9-7-5-4-6-8(9)2/h3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCWTCKHZOBWJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(CCCC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066528
Record name Cyclohexene, 1-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexene, 1-ethyl-2-methyl-

CAS RN

19780-54-2
Record name 1-Ethyl-2-methylcyclohexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19780-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexene, 1-ethyl-2-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexene, 1-ethyl-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexene, 1-ethyl-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1066528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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